molecular formula C12H27N B13759729 N-Butyl-2-ethylhexylamine CAS No. 61614-51-5

N-Butyl-2-ethylhexylamine

Cat. No.: B13759729
CAS No.: 61614-51-5
M. Wt: 185.35 g/mol
InChI Key: WNTBDUYEISRPNS-UHFFFAOYSA-N
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Description

Significance and Role in Chemical Synthesis and Industrial Processes

The industrial importance of N-Butyl-2-ethylhexylamine lies in its versatility as a chemical intermediate. It serves as a crucial precursor in the synthesis of a range of specialized chemicals. One of its primary applications is in the production of pesticides, where it is a key component in the manufacturing of certain herbicides and insecticides. ontosight.ai Its structural features contribute to the efficacy of the final agrochemical products.

Furthermore, this compound is utilized in the pharmaceutical industry as a building block for the synthesis of various medicinal compounds. ontosight.ai The amine functional group provides a reactive site for further chemical modifications, allowing for the construction of complex molecular architectures found in active pharmaceutical ingredients.

Another significant industrial application is its use as a corrosion inhibitor, particularly in the oil and gas industry. ontosight.ai this compound and its derivatives can form a protective film on metal surfaces, mitigating the corrosive effects of aggressive environments. Its role extends to the manufacturing of dyes, where it is used to produce fuel markers and additives. alkylamines.com The compound is also employed in polymer chemistry. smolecule.com

The synthesis of this compound itself can be achieved through various methods, one of which involves the reaction of 2-ethylhexan-1-ol (B42007) with a nickel catalyst. prepchem.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C12H27N nih.gov
Molecular Weight 185.35 g/mol nih.gov
Appearance Colorless liquid ontosight.ai
Odor Amine-like ontosight.ai
Density Approximately 0.786 g/cm³ chemsrc.com
Boiling Point 226.9 °C at 760 mmHg chemsrc.com
Flash Point 74.2 °C chemsrc.com
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) ontosight.ai

Overview of Academic Research Trajectories for Alkyl Amines

Academic research into alkyl amines, a broad class of organic compounds that includes this compound, is driven by the need for more efficient and sustainable chemical processes. The global alkyl amines market is expected to experience significant growth, fueled by their increasing use as solvents in industries such as infrastructure and automotive. grandviewresearch.com

Current research trends in the field of alkyl amines focus on several key areas:

Novel Catalytic Systems: A significant portion of academic research is dedicated to developing new and improved catalysts for the synthesis of alkyl amines. This includes exploring more efficient and selective catalysts for amination reactions, which are fundamental to the production of these compounds.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly methods for synthesizing and utilizing alkyl amines. This includes the use of renewable raw materials, atom-economical reactions, and processes that minimize waste generation.

Expanded Applications: Researchers are continuously exploring new applications for alkyl amines. This includes their use in the synthesis of novel pharmaceuticals, advanced materials, and specialized chemicals with unique properties. For instance, some alkyl amines have been investigated for their potential in creating improved anti-diabetic drugs. grandviewresearch.com The demand for alkyl amines in agrochemicals, water treatment, and pharmaceuticals is a key driver for market growth. grandviewresearch.com

Structure-Property Relationship Studies: A fundamental aspect of academic research involves understanding the relationship between the molecular structure of alkyl amines and their physical and chemical properties. These studies are crucial for designing new amines with tailored properties for specific applications. The increasing demand for alkylamines as solvents in the paints and coatings industry is a significant driver for the market. mordorintelligence.com

While much of the market is dominated by simpler alkyl amines like methylamines and ethylamines, the unique properties of branched, higher alkyl amines like this compound make them interesting subjects for academic investigation, particularly in the context of developing specialty chemicals and materials. grandviewresearch.com The Asia-Pacific region currently dominates the global alkylamines market. mordorintelligence.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61614-51-5

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N-butyl-2-ethylhexan-1-amine

InChI

InChI=1S/C12H27N/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12-13H,4-11H2,1-3H3

InChI Key

WNTBDUYEISRPNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCCCC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Butyl 2 Ethylhexylamine and Its Analogs

Reactions Involving the Amine Functionality

The reactivity of N-Butyl-2-ethylhexylamine is primarily centered around the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule. This section explores several key reactions involving this amine functionality.

This compound, as a secondary amine, readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis for the protection of the amine group or for the introduction of new functional moieties.

Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields N-acyl-N-butyl-2-ethylhexylamines. The base is necessary to neutralize the hydrogen chloride or carboxylic acid byproduct, driving the reaction to completion.

Sulfonylation: Similarly, sulfonylation occurs when this compound is treated with a sulfonyl chloride, typically in the presence of a base. A common example is the Hinsberg test, which can differentiate primary, secondary, and tertiary amines. libretexts.org With a secondary amine like this compound, the reaction with benzenesulfonyl chloride would yield an N,N-disubstituted sulfonamide. This product, lacking an acidic proton on the nitrogen, is insoluble in aqueous alkali, distinguishing it from the product of a primary amine. libretexts.org

Recent advances have explored various catalytic systems to facilitate these transformations. For instance, indium(III) trifluoromethanesulfonate (B1224126) has been shown to be an efficient catalyst for the sulfonylation of a wide range of amines, including sterically hindered ones, with sulfonyl chlorides, affording excellent yields of the corresponding sulfonamides. organic-chemistry.org The proposed mechanism for such reactions generally involves the activation of the sulfonyl chloride by the catalyst, making it more susceptible to nucleophilic attack by the amine.

Table 1: Examples of Acylation and Sulfonylation Reactions of Secondary Amines
Reaction TypeReactantsCatalyst/ConditionsProduct Type
AcylationSecondary Amine, Acyl ChlorideBase (e.g., Pyridine)N,N-disubstituted Amide
SulfonylationSecondary Amine, Sulfonyl ChlorideBase (e.g., Triethylamine)N,N-disubstituted Sulfonamide
Catalytic SulfonylationSecondary Amine, Sulfonyl ChlorideIndium(III) trifluoromethanesulfonateN,N-disubstituted Sulfonamide

The nitrogen atom in this compound can be further alkylated in a process known as quaternization. This reaction involves the treatment of the secondary amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine, which can then be subsequently quaternized to a quaternary ammonium (B1175870) salt. These salts, particularly those with melting points below 100 °C, are classified as ionic liquids.

The synthesis of quaternary ammonium-based ionic liquids is a field of significant interest due to their unique properties, including low vapor pressure, high thermal stability, and wide electrochemical windows. oulu.fi The quaternization reaction is typically an SN2 nucleophilic substitution, where the amine acts as the nucleophile. The reactivity of the alkyl halide is a key factor, with the reactivity order being I > Br > Cl. oulu.fi

For a secondary amine like this compound, the first alkylation step would yield a tertiary amine. A subsequent alkylation with a different or the same alkyl halide would then produce the quaternary ammonium salt. The properties of the resulting ionic liquid can be tuned by the choice of the alkyl groups on the nitrogen atom and the counter-anion. For instance, the synthesis of n-butyl triethylammonium (B8662869) bis(trifluoromethane-sulfonyl) imide demonstrates a typical quaternization process followed by anion exchange to yield a room-temperature ionic liquid.

This compound can participate in various condensation and addition reactions, either as a nucleophile or as a basic catalyst.

Michael Additions: The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. ijsdr.org this compound can act as the nucleophile in this reaction, adding to Michael acceptors like acrylates or acrylonitrile. nih.gov The reaction is often catalyzed by a base or can proceed under thermal or solvent-free conditions. nih.gov The resulting β-amino carbonyl compounds are valuable synthetic intermediates. sci-hub.se In some cases, the secondary amine can also act as a catalyst to promote the Michael addition of other nucleophiles.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org this compound can serve as the amine component in this reaction. The mechanism involves the initial formation of an iminium ion from the reaction of the secondary amine with the aldehyde. This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound to yield a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgnih.gov

Table 2: Role of Secondary Amines in Condensation and Addition Reactions
ReactionRole of Secondary AmineKey IntermediateProduct
Aza-Michael AdditionNucleophileEnolate/Enamineβ-Amino carbonyl compound
Mannich ReactionReactantIminium ionMannich base (β-Amino carbonyl compound)

The hydrogen atom attached to the nitrogen in this compound is weakly acidic and can be removed by a strong base to form the corresponding amide, which is a potent nucleophile and base in its own right. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for this deprotonation. mt.com

The reaction of this compound with n-BuLi would result in the formation of lithium N-butyl-2-ethylhexylamide, with the evolution of butane (B89635) gas. fishersci.fr This lithium amide is a sterically hindered, non-nucleophilic strong base, analogous to the well-known lithium diisopropylamide (LDA). Such bases are highly valuable in organic synthesis for the regioselective deprotonation of carbonyl compounds to form specific enolates, which can then participate in a variety of carbon-carbon bond-forming reactions. The bulky nature of the 2-ethylhexyl and butyl groups would make the corresponding lithium amide highly selective in its reactions.

The electrochemical oxidation of aliphatic amines has been a subject of extensive study. mdpi.com For secondary amines like this compound, the oxidation process is generally irreversible and occurs at a specific potential that is dependent on the molecular structure. mdpi.comresearchgate.net

The generally accepted mechanism for the anodic oxidation of a secondary amine involves the following steps:

One-electron transfer: The amine undergoes a one-electron oxidation at the electrode surface to form a radical cation. acs.org

Deprotonation: This highly reactive radical cation rapidly loses a proton from the α-carbon atom to form a neutral α-amino radical. acs.org

Further reactions: The α-amino radical can then undergo further oxidation to an iminium ion, or it can participate in disproportionation or dimerization reactions. acs.org The iminium ion is susceptible to hydrolysis, which would lead to the cleavage of a carbon-nitrogen bond and the formation of a primary amine and a carbonyl compound. rsc.org

The oxidation potential of aliphatic amines is influenced by the substitution pattern on the nitrogen atom, with tertiary and secondary amines generally being easier to oxidize than primary amines. mdpi.comresearchgate.net

Table 3: General Mechanism of Electrochemical Oxidation of Secondary Amines
StepProcessIntermediate Species
1One-electron oxidationRadical cation
2Deprotonation at α-carbonα-Amino radical
3Further oxidation/hydrolysisIminium ion, leading to a primary amine and a carbonyl compound

Degradation Pathways and Stability Studies

The stability of this compound is a critical factor in its handling, storage, and application. Degradation can be initiated by various factors, including heat, light, and reaction with other chemical species.

Oxidative Degradation: Amines are susceptible to oxidation, which can be initiated by atmospheric oxygen. iaea.org The reaction typically involves the formation of radical intermediates and can lead to a complex mixture of degradation products. The presence of metal ions can catalyze the oxidative degradation of amines. iaea.orgntnu.no

Photolytic Degradation: The interaction of amines with light, particularly in the presence of photosensitizers, can lead to their degradation. Studies on various amine-containing drugs have shown that indirect photodegradation can occur in the presence of substances like humic acids, which are common in the environment. nih.gov The proposed mechanism involves an electron transfer from the non-bonding electrons of the nitrogen atom to the excited state of the sensitizer. nih.gov

Chemical Degradation: this compound can react with various chemicals, leading to its degradation. For example, its reaction with nitric acid can result in the cleavage of C-C bonds beta to the nitrogen atom. iaea.org Additionally, in the context of stability testing of pharmaceuticals, it has been shown that secondary amines can react with volatile species generated from saturated salt solutions used for humidity control, such as sodium nitrite, to form N-nitrosoamines. nih.gov This highlights the importance of carefully selecting the conditions for stability studies to avoid artifactual degradation.

Table 4: Potential Degradation Pathways for this compound
Degradation TypeInitiating FactorPotential Products/Mechanisms
ThermalHigh temperatureC-N and C-C bond cleavage
OxidativeOxygen, metal ionsRadical-mediated reactions, formation of various oxidation products
PhotolyticLight, photosensitizersElectron transfer from the nitrogen atom, leading to degradation
ChemicalReactive chemicals (e.g., nitric acid, NOx)Bond cleavage, formation of N-nitrosoamines

Thermal and Oxidative Degradation Profiles

The thermal stability of secondary amines such as this compound is influenced by factors including molecular structure, temperature, and the presence of other chemical species like carbon dioxide and oxygen. Generally, secondary amines are considered less thermally stable than tertiary amines. nih.gov The degradation process, particularly in the presence of CO2, can be accelerated at elevated temperatures, which are typically encountered in industrial stripper and reboiler units. nih.gov While specific studies on the thermal degradation profile of this compound are not extensively detailed in the reviewed literature, the behavior of similar aliphatic amines suggests that decomposition pathways are complex. For some sterically hindered amines, increased structural complexity can lead to higher thermal stability. unit.noacs.org

Oxidative degradation of aliphatic amines proceeds through radical-mediated pathways. nih.govntnu.no The process is often initiated by the formation of a radical cation, followed by deprotonation to yield a radical at the α-carbon relative to the nitrogen atom. mdpi.com For secondary amines, oxidation can lead to the formation of nitroalkanes via hydroxylamine (B1172632) and nitrosoalkane intermediates. nih.govrsc.org Another potential degradation pathway involves N-dealkylation, which would result in the cleavage of either the butyl or the 2-ethylhexyl group from the nitrogen atom. nih.gov The presence of oxygen and potentially metal catalysts can influence the rate and products of oxidative degradation. ntnu.no Theoretical studies on simple secondary amines during ozonation indicate that an initial oxygen-transfer reaction is a key step, leading to the formation of various oxidized products. nih.govrsc.org

Radiolytic Degradation Products and Mechanisms in Solvent Systems

The radiolytic degradation of this compound analogs, particularly N,N-di-(2-ethylhexyl)butyramide (DEHBA) and N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA), has been systematically investigated in solvent systems designed for nuclear fuel reprocessing. rsc.orgosti.govrsc.org These studies provide significant insight into the stability of the N-(2-ethylhexyl) moiety under gamma irradiation. The primary degradation mechanism observed is the cleavage of the carbon-nitrogen bonds. rsc.orgosti.gov

In solutions of n-dodecane, the gamma radiolysis of DEHBA and DEHiBA leads to the formation of two principal degradation products: bis-2-ethylhexylamine (b2EHA) and N-(2-ethylhexyl)butyramide (MEHBA) or its isomer, N-(2-ethylhexyl)isobutyramide. rsc.orgosti.govtandfonline.com The formation of these compounds indicates the rupture of both the acyl C–N bond and the alkyl C–N bond. osti.govtandfonline.com The rate of degradation is generally slow, demonstrating the significant stability of these compounds even at high absorbed radiation doses up to 1000 kGy. tandfonline.comrsc.org

The chemical environment, such as contact with aqueous nitric acid, can influence the degradation pathways. tandfonline.com For instance, acidic conditions were found to favor the cleavage of the acyl C–N bond in DEHiBA. tandfonline.com The degradation products themselves, such as bis-2-ethylhexylamine, are also susceptible to further radiolytic degradation. rsc.orgosti.gov Pulse radiolysis experiments suggest that the mechanism involves the formation of a dodecane (B42187) radical cation, which then reacts with the amide to form an intermediate radical species that leads to the observed products. tandfonline.com

Below is a table summarizing the major radiolytic degradation products identified in studies of this compound analogs.

Parent Compound AnalogDegradation ProductResulting from Bond Cleavage
N,N-di-(2-ethylhexyl)butyramide (DEHBA)bis-2-ethylhexylamine (b2EHA)Acyl C-N Bond
N,N-di-(2-ethylhexyl)butyramide (DEHBA)N-(2-ethylhexyl)butyramide (MEHBA)Alkyl C-N Bond
N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA)bis-2-ethylhexylamine (b2EHA)Acyl C-N Bond
N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA)N-(2-ethylhexyl)isobutyramideAlkyl C-N Bond

Chemical Stability in Varied Aqueous Environments

The chemical stability of this compound in aqueous environments is primarily governed by its basicity and solubility characteristics. As a secondary amine, it acts as a weak base. In acidic aqueous solutions, the lone pair of electrons on the nitrogen atom readily accepts a proton (H⁺) from the acid to form a water-soluble N-butyl-N-(2-ethylhexyl)ammonium salt. This acid-base reaction is typically exothermic.

The carbon-nitrogen bonds in aliphatic amines are generally stable and resistant to hydrolysis under neutral, acidic, or alkaline aqueous conditions. This stability contrasts with functionally similar compounds like amides, which can be hydrolyzed to a carboxylic acid and an amine, particularly under strong acidic or alkaline conditions with the application of heat. The C-N single bond in an amine lacks the electrophilic carbonyl carbon that makes the amide bond susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

In neutral or alkaline aqueous solutions, this compound exists predominantly in its non-protonated, free base form. Its solubility in water is limited due to the long, nonpolar alkyl chains (butyl and 2-ethylhexyl groups), which impart a significant hydrophobic character to the molecule. Therefore, in neutral to alkaline aqueous environments, it is more likely to form a separate organic phase rather than remain dissolved, depending on its concentration. The stability in these conditions is high, with no significant degradation expected from simple contact with water.

Advanced Applications of N Butyl 2 Ethylhexylamine and Its Derivatives in Chemical Science

Role in Solvent Extraction and Separation Technologies

The branched structure and lipophilic nature of N-Butyl-2-ethylhexylamine and its derivatives make them effective agents in liquid-liquid extraction processes, where selectivity and phase compatibility are paramount.

Secondary and tertiary amines are classified as basic extractants in solvent extraction, functioning as anion exchangers. The extraction mechanism involves the formation of an ion-pair between a protonated amine and an anionic metal complex in the aqueous phase. This compound, as a secondary amine, can be protonated in acidic conditions, enabling it to extract metal ions that form stable anionic complexes, such as chlorometallates.

The efficiency and selectivity of metal extraction are highly dependent on the structure of the amine, the nature of the diluent, and the composition of the aqueous phase. For instance, studies on similar branched-chain amines demonstrate selective extraction of transition metals. The large alkyl groups on this compound enhance its solubility in organic diluents like kerosene (B1165875) and prevent the formation of problematic third phases or emulsions during the extraction process. While specific data for this compound is not extensively detailed in public literature, the performance of analogous extractants like Di(2-ethylhexyl)phosphoric acid (D2EHPA) highlights the effectiveness of the 2-ethylhexyl group in achieving separation for various metals, including cobalt and nickel. researchgate.netmdpi.com

Table 1: Performance of Structurally Related Extractants in Metal Separation

Extractant System Target Metals Key Finding
Di(2-ethylhexyl)phosphoric acid (D2EHPA) Cobalt(II), Nickel(II) Demonstrates effective separation via a cation exchange mechanism, with the extracted species identified as CoL2·2HL and NiL2. researchgate.net
D2EHPA Yttrium(III), Iron(III) Achieves a high yttrium-iron separation coefficient of 23.2 under non-equilibrium conditions, showcasing temperature-dependent kinetic control. mdpi.com
N,N,N′,N′-tetra(2-ethylhexyl) diglycolamide Plutonium(IV), Americium(III) Encapsulated in polymer granules, this derivative allows for the selective and simultaneous separation of actinides. mdpi.com

In the realm of nuclear fuel reprocessing, particularly in variants of the PUREX (Plutonium Uranium Reduction Extraction) process, the stability and selectivity of extracting agents are critical. wikipedia.orgiaea.org While Tributyl Phosphate (TBP) is the standard extractant, research into alternative and supplementary agents is ongoing to improve efficiency and reduce waste. unt.eduosti.govscispace.com

A key derivative, N,N-di(2-ethylhexyl)butanamide (DEHBA), showcases the potential of this chemical scaffold. jaea.go.jp Monoamides like DEHBA are investigated because they are phosphorus-free, allowing their degradation products to be incinerated into gases, thereby minimizing secondary waste. jaea.go.jp DEHBA has demonstrated high extraction efficiency for both Uranium (U) and Plutonium (Pu) from nitric acid solutions. jaea.go.jp Continuous counter-current extraction experiments using mixer-settlers have confirmed that DEHBA can extract over 99.9% of U and Pu from simulated dissolver solutions, supporting the viability of a DEHBA-based reprocessing system. jaea.go.jp

Table 2: Extraction Performance of DEHBA in a Continuous Mixer-Settler System

Parameter Result
Feed Solution Simulated spent nuclear fuel in 3 mol/L Nitric Acid
Extraction Ratio (Uranium) >99.9%
Extraction Ratio (Plutonium) >99.9%
Plutonium Recovery (in U+Pu fraction) >97%

Data sourced from continuous extraction experiments on N,N-di(2-ethylhexyl)butanamide (DEHBA). jaea.go.jp

Catalysis in Organic Transformations and Material Production

The nucleophilic and basic character of the secondary amine group in this compound allows it to function as an effective organocatalyst in various chemical transformations.

Domino reactions, or cascade reactions, are highly efficient synthetic strategies that combine multiple bond-forming steps in a single operation, avoiding costly purification of intermediates. nih.gov Secondary amines are prominent organocatalysts in this field, often proceeding through the formation of reactive iminium or enamine intermediates.

A structurally analogous compound, di(2-ethyl)hexylamine, has been successfully employed as an organocatalyst in domino reactions for the synthesis of complex molecules like substituted quinolines. researchgate.net The reaction mechanism involves the amine reacting with an aldehyde to form an iminium ion, which then participates in a cascade of reactions. researchgate.net The steric bulk provided by the 2-ethylhexyl groups can influence the stereoselectivity of the reaction. Given its identical secondary amine functionality and similar steric profile, this compound is a strong candidate for similar organocatalytic applications, offering a pathway to complex molecular architectures in an efficient, metal-free manner. researchgate.netmdpi.com

Amines can act as catalysts or initiators in polymerization reactions. They can catalyze the polymerization of aldehydes, such as ethyl glyoxylate, to form polyacetals, which are of interest as degradable polymers. nsf.gov The basicity of the amine is a critical factor; a base that is strong enough to initiate polymerization but not so strong as to cause significant side reactions like transesterification is ideal for controlled polymerization. nsf.gov

Furthermore, precursors like 2-ethylhexylamine (B116587) are used as chemical intermediates in the manufacturing of plastics, materials, and resins. nih.gov this compound can be utilized in the synthesis of specialized polymers and resins where its properties can be imparted to the final material. For example, it can be incorporated into epoxy resin systems as a curing agent or modifier, where the long alkyl chains can enhance flexibility and impact resistance of the cured polymer.

Material Science and Functional Material Development

The molecular structure of this compound makes it suitable for use as a functional additive in various materials. Its basic nitrogen atom and long, branched hydrocarbon chains allow it to interact with surfaces and modify material properties.

One significant application is as a corrosion inhibitor. smolecule.com Amines prevent corrosion by adsorbing onto a metal surface, forming a protective film that isolates the metal from the corrosive environment. The nitrogen atom acts as the anchoring group, bonding to the metal surface, while the hydrophobic alkyl chains form a dense barrier against water and other corrosive agents. The branched structure of this compound can lead to a more effective and durable protective layer compared to linear amines. This makes it a valuable component in formulations for industrial lubricants, fuels, and protective coatings. univarsolutions.com

Integration into Polymer Additives and Surfactant Chemistry

This compound and its precursors are integral to the development of specialized polymer additives and surfactants. As an intermediate, it is utilized in the synthesis of stabilizers that protect polymeric materials from degradation. smolecule.commit-ivy.com Polymer stabilizers are chemical additives that inhibit or retard the degradation of plastics and rubbers caused by factors like heat, oxidation, and UV light. wikipedia.org The amine functionality allows it to be incorporated into molecules that can neutralize acidic species or scavenge free radicals, thereby extending the service life of the polymer. In polymer chemistry, the compound is also noted for its role in synthesizing polymers through dynamic exchange reactions, which can enhance material properties like self-healing capabilities. smolecule.com

In surfactant chemistry, the amphiphilic nature derived from the amine head and the C12 hydrocarbon tail of this compound makes it a valuable precursor. Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. The precursor, 2-ethylhexylamine, is widely used to manufacture surfactants and detergents. nih.govchemicalbook.com Derivatives of 2-ethylhexanol, the parent alcohol for the 2-ethylhexyl group, have been successfully synthesized into effective, low-foaming nonionic surfactants. The branched structure of the 2-ethylhexyl group is a key feature that influences the physicochemical properties of the resulting surfactants.

Table 1: Applications in Polymer and Surfactant Industries

Application Area Specific Use Function of this compound/Derivative
Polymer Additives Synthesis of Stabilizers Acts as a precursor to molecules that prevent polymer degradation. smolecule.comwikipedia.org
Self-Healing Polymers Participates in dynamic exchange reactions within the polymer matrix. smolecule.com
Surfactant Chemistry Intermediate for Surfactants Provides the hydrophobic tail and a reactive site for creating amphiphilic molecules. smolecule.com
Low-Foaming Detergents The branched alkyl structure contributes to specific surface activity and foam control.

Development of Ionic Liquids for Specific Industrial Processes

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C), and their unique properties, such as low volatility, high thermal stability, and tunable solvency, make them attractive for various industrial processes. core.ac.uk Amines are common precursors for the cationic component of ILs. This compound can be quaternized to form a bulky, asymmetric ammonium (B1175870) cation, a key component of certain ionic liquids.

The synthesis of ammonium-based ionic liquids often involves the alkylation of amines. mdpi.com For instance, research on bis(2-ethylhexyl)amine (B85733) has demonstrated its use in creating ionic liquids capable of dissolving cellulose, a challenging industrial process. utp.edu.my Similarly, this compound can serve as a precursor for N,N-dibutyl-N,N-diethylammonium based cations or similar structures, which have been synthesized and studied. mdpi.com The specific structure of the cation, with its combination of butyl and ethylhexyl chains, influences the resulting IL's physical properties like viscosity, density, and miscibility with other substances. These tailored properties are crucial for applications such as specialty solvents in synthesis, electrolytes in electrochemical devices, and media for separation processes. core.ac.ukresearchgate.net

Table 2: Potential Ionic Liquid Cations Derived from Related Amines

Precursor Amine Resulting Cation Structure Potential Application Area
1-methylimidazole & Butyl Bromide 1-Butyl-3-methylimidazolium Electrolytes, Solvents mdpi.com
Pyridine (B92270) & Butyl Bromide Butylpyridinium Solvents, Catalysis mdpi.com
Diethylamine & Dibutyl Bromide Diethyldibutylammonium Electrolytes, Surfactants mdpi.com
Bis(2-ethylhexyl)amine Bis(2-ethylhexyl)ammonium Cellulose Dissolution utp.edu.my

Synthesis of Dyes and Fluorescent Probes

The amine functionality of this compound makes it a valuable intermediate in the synthesis of complex organic molecules like dyes and fluorescent probes. Its precursor, 2-ethylhexylamine, is explicitly mentioned as an intermediate for manufacturing dyes. chemicalbook.comalkylamines.com The incorporation of the N-butyl-2-ethylhexyl group into a dye molecule can significantly modify its properties. The bulky, nonpolar alkyl groups can enhance the solubility of the dye in organic solvents, printing inks, or polymeric materials, which is a critical factor for their application. google.commdpi.com

Patents describe the use of di-(2-ethylhexyl)-amine to form salts with anionic monoazo dyes. These dye salts exhibit high solubility in solvents like ethanol (B145695) and are used for coloring lacquers and foils. google.com This demonstrates how the branched alkyl chains are leveraged to create highly concentrated dye solutions. In the field of fluorescent probes, amine groups are often used as reaction sites or as part of the fluorophore structure itself. researchgate.netresearchgate.net While direct synthesis of fluorescent probes from this compound is not extensively detailed, the synthesis of various aryl-butylamine probes highlights the importance of the amine linker for creating these analytical tools. researchgate.net The N-butyl-2-ethylhexyl group could be used to tune the probe's lipophilicity, influencing its localization within biological systems or its interaction with specific analytes.

Application as Corrosion Inhibitors

This compound and related compounds are effective corrosion inhibitors, particularly for protecting metals like steel in acidic environments. smolecule.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal. alkylamines.com The effectiveness of amine-based inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The inhibition mechanism involves the nitrogen atom's lone pair of electrons, which can coordinate with vacant d-orbitals of the metal. This adsorption can be classified as physical (physisorption), involving electrostatic forces, or chemical (chemisorption), involving charge sharing or transfer to form a coordinate-type bond. The process blocks both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying such inhibitors as mixed-type. The long, branched alkyl chains of this compound enhance the formation of a dense, hydrophobic film on the metal surface, further preventing the ingress of corrosive species.

Research on related compounds like n-butylamine has quantified its performance. In gravimetric tests, n-butylamine additions to hydrochloric acid solutions showed a reduction in the corrosion rate of carbon steel, with protection efficiencies recorded up to 52.1%. mdpi.com Similarly, salts of 2-ethylhexylamine have been patented for their ability to inhibit corrosion in tin-plated steel aerosol cans.

Table 3: Research Findings on Amine-Based Corrosion Inhibitors

Inhibitor Compound Metal Corrosive Medium Inhibition Efficiency Reference
n-Butylamine Carbon Steel 10-15% HCl Up to 52.1% mdpi.com
2-Ethylhexylamine salts Tin-plated Steel Aqueous Formulations Effective Corrosion Prevention

Contributions to Agrochemical and Chemical Intermediate Industries

This compound serves as a crucial chemical intermediate, a compound that is a step in the synthesis pathway between a raw material and the final product. Its structure is leveraged to build more complex molecules for various sectors, most notably the agrochemical industry. smolecule.com Its precursor, 2-ethylhexylamine, is widely used as an intermediate in the manufacturing of agricultural chemicals and insecticides. mit-ivy.comnih.govchemicalbook.com

In the agrochemical field, intermediates are the building blocks for active ingredients in pesticides, herbicides, and fungicides. lookchem.com The specific molecular fragment provided by this compound can be essential for the final product's biological activity, stability, or delivery mechanism. For example, it is used in the production of certain pesticide synergists, which enhance the efficacy of the primary insecticidal compound. mit-ivy.com Beyond agrochemicals, it is also an intermediate for a broad range of other products, including pharmaceuticals, rubber chemicals, and lubricant additives, highlighting its versatility and importance in the broader chemical manufacturing landscape. smolecule.comchemicalbook.com

Analytical Characterization Techniques and Spectroscopic Studies

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for separating N-Butyl-2-ethylhexylamine from complex mixtures, assessing its purity, and quantifying its concentration. Gas and liquid chromatography are the principal methods utilized for these purposes.

Gas Chromatography Techniques for Purity and Degradation Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. Due to the basic and active nature of amines, which can lead to peak tailing and poor chromatographic performance on standard columns, specialized columns and conditions are often required. labrulez.com

Research Findings: The analysis of amines by GC often employs polar capillary columns that are base-deactivated to minimize analyte interaction with active silanol (B1196071) groups on the column surface. labrulez.com Columns with phases like Carbowax Amine are specifically designed for the robust analysis of various amines. researchgate.net For purity analysis, a Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds. When analyzing for degradation products, which may be present at trace levels, coupling GC with a Mass Spectrometer (MS) is essential. baua.demdpi.com The mass spectrometer provides structural information on unknown peaks, allowing for the confident identification of impurities or byproducts from synthesis or degradation pathways. mdpi.com The injection port is typically heated to a temperature sufficient to ensure rapid and complete vaporization of the sample without causing thermal degradation. mdpi.com

Below is a table outlining typical GC parameters for the analysis of aliphatic amines, which would be applicable to this compound.

Table 1: Representative Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Setting Purpose
Column Carbowax Amine or similar base-deactivated polar column (e.g., 30 m x 0.25 mm ID, 0.5 µm film thickness) Provides good separation for polar, basic compounds and prevents peak tailing. researchgate.net
Carrier Gas Helium or Hydrogen Inert mobile phase to carry the analyte through the column.
Inlet Temperature 250 °C Ensures complete and rapid vaporization of the analyte.
Injection Mode Splitless Maximizes the transfer of analyte to the column, suitable for trace analysis of impurities.
Oven Program Initial Temp: 60°C (hold 2 min), Ramp: 10°C/min to 240°C, Hold: 5 min Separates compounds based on their boiling points and interaction with the stationary phase.
Detector FID or Mass Spectrometer (MS) FID for quantification of purity; MS for identification of unknown degradation products. baua.de

| Detector Temp | 280 °C (FID); 230 °C (MS Transfer Line) | Prevents condensation of the analyte in the detector. |

Liquid Chromatography-Mass Spectrometry for Product Identification

For reaction mixtures containing this compound or for identifying non-volatile products and impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. researchgate.net It is particularly useful for compounds that are thermally unstable and cannot be analyzed by GC.

Research Findings: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, typically with a C18 stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid. nih.gov The addition of acid protonates the amine, improving its retention and peak shape on the reversed-phase column.

The eluent from the HPLC is directed into a mass spectrometer, most commonly equipped with an Electrospray Ionization (ESI) source. For amines, ESI is typically operated in positive ion mode, which generates the protonated molecular ion [M+H]⁺. For this compound (M.W. 185.35 g/mol ), this would correspond to an ion at m/z 186.36. nih.gov

Tandem mass spectrometry (LC-MS/MS) is employed for definitive product identification. chromatographyonline.comscirp.org The [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern provides a structural fingerprint for the molecule. For this compound, fragmentation would likely occur at the C-N bonds and along the alkyl chains, yielding specific product ions that can be used to confirm its identity in a complex mixture.

Table 2: Predicted LC-MS and MS/MS Ions for this compound Product Identification

Ion Type Predicted m/z Description
Precursor Ion 186.36 [M+H]⁺, Protonated this compound.
Product Ion 129.18 Loss of the butyl group ([C₄H₉]•).
Product Ion 114.16 Cleavage yielding the protonated 2-ethylhexylamine (B116587) fragment.
Product Ion 86.11 Cleavage yielding the protonated N-butylamine fragment.

| Product Ion | 57.07 | Butyl cation [C₄H₉]⁺. |

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of this compound. NMR, FTIR, and UV-Visible spectroscopy each offer unique insights into the molecule's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise atomic connectivity of an organic molecule. scilit.comsemanticscholar.orgresearchgate.net Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the complete structure of this compound can be confirmed.

Research Findings: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. rsc.org For this compound, the spectra would show distinct signals for the butyl group and the 2-ethylhexyl group, as well as the protons and carbons adjacent to the nitrogen atom. 2D NMR experiments are then used to piece the structure together. A COSY spectrum shows correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the spin systems within the butyl and 2-ethylhexyl fragments. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. Finally, an HMBC spectrum reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting the butyl and 2-ethylhexyl fragments to the central nitrogen atom. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Assignment Predicted Shift (δ, ppm) Multiplicity Integration
N-H ~1.0-2.0 Broad Singlet 1H
N-CH₂ (Butyl) ~2.6 Triplet 2H
N-CH₂ (Ethylhexyl) ~2.5 Doublet 2H
CH (Ethylhexyl) ~1.5 Multiplet 1H
CH₂ groups ~1.2-1.4 Multiplet 12H

| CH₃ groups | ~0.9 | Triplets | 6H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment Predicted Shift (δ, ppm)
N-CH₂ (Ethylhexyl) ~55
N-CH₂ (Butyl) ~50
CH (Ethylhexyl) ~40
CH₂ groups ~20-35

| CH₃ groups | ~10-15 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. semanticscholar.orgnih.gov Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Research Findings: The FTIR spectrum of this compound, a secondary aliphatic amine, is characterized by several key absorption bands. orgchemboulder.com The most diagnostic feature for a secondary amine is a single, relatively weak N-H stretching band in the region of 3350-3310 cm⁻¹. This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.com Other important absorptions include the C-H stretching vibrations of the alkyl chains just below 3000 cm⁻¹, the N-H bending (wagging) vibration, and the C-N stretching vibration. orgchemboulder.comthermofisher.cominstanano.com

Table 5: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Wavenumber Range (cm⁻¹) Intensity Notes
N-H Stretch 3350 - 3310 Weak to Medium A single peak, characteristic of a secondary amine. orgchemboulder.com
C-H Stretch (sp³) 3000 - 2850 Strong Asymmetric and symmetric stretching of CH₂, and CH₃ groups.
N-H Bend (Wag) 910 - 665 Strong, Broad Out-of-plane bending of the N-H bond. orgchemboulder.com

| C-N Stretch | 1250 - 1020 | Medium to Weak | Stretching of the carbon-nitrogen bond in aliphatic amines. orgchemboulder.com |

Other Characterization Techniques for Materials Science Applications

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This technique is essential for determining the thermal stability and decomposition profile of materials. nih.gov A TGA experiment provides a thermogram, which plots mass loss against temperature. From this curve, key parameters such as the onset temperature of decomposition and the temperature of maximum mass loss rate can be determined.

For this compound, a TGA scan would reveal the temperature range in which it remains stable and the temperature at which it begins to degrade or volatilize. The analysis is typically performed under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidative effects. mdpi.com The resulting thermogram would show a stable baseline (no mass loss) up to the point of degradation or boiling, followed by a sharp drop in mass. Given its boiling point of 226.9°C, significant mass loss due to volatilization would be expected around this temperature. chemnet.com Any decomposition at lower temperatures would indicate thermal instability.

Specific experimental TGA data for this compound is not available in the provided search results. The table below is representative of typical data obtained from a TGA experiment.

Table 2: Representative TGA Data for an Organic Amine

ParameterDescriptionTypical Value (°C)
T_onsetOnset Temperature of Mass Losse.g., 210-220
T_peakTemperature of Maximum Rate of Mass Losse.g., 225-235
Residue at 600°CPercentage of Mass Remaininge.g., < 1%

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nl DSC is used to study thermal transitions such as melting, crystallization, and glass transitions, providing data on transition temperatures and the enthalpy (ΔH) of these processes. tudelft.nlmdpi.com

For this compound, which is a liquid at room temperature, a DSC analysis would be used to observe events like boiling, and potentially a glass transition at sub-ambient temperatures. A DSC thermogram plots heat flow against temperature. An endothermic event, such as boiling, would appear as a broad peak, from which the boiling point can be determined. The area under this peak is proportional to the enthalpy of vaporization. If the compound were to form a glass upon cooling, a stepwise change in the heat capacity would be observed in the thermogram upon reheating, indicating the glass transition temperature (Tg).

Specific experimental DSC data for this compound is not available in the provided search results. The table below illustrates the type of data that would be generated.

Table 3: Potential DSC Data for this compound

Thermal EventTransition Temperature (°C)Enthalpy (ΔH)
Glass Transition (T_g)Hypothetical, e.g., < -50°CN/A (Step change in heat capacity)
Boiling~226.9Enthalpy of Vaporization (J/g)

Wide-Angle X-Ray Scattering (WAXS) is an X-ray diffraction technique used to probe the atomic-scale structure of materials. wikipedia.org It is particularly useful for distinguishing between crystalline and amorphous structures. Crystalline materials, with their ordered, repeating atomic arrangements, produce sharp Bragg diffraction peaks at specific angles, while amorphous materials, lacking long-range order, produce broad, diffuse halos. ndhu.edu.tw

As this compound is a liquid at standard conditions, it lacks the long-range periodic order characteristic of a crystalline solid. Therefore, a WAXS analysis would be expected to produce a characteristic "amorphous halo." This broad scattering peak corresponds to the average distance between neighboring molecules in the liquid state. The position of the peak maximum can be related to an average intermolecular distance, providing insight into the short-range order and packing of the molecules in the liquid phase.

Specific experimental WAXS data for this compound is not available in the provided search results. The data presented is based on expected results for an amorphous liquid.

Table 4: Expected WAXS Pattern Characteristics for Liquid this compound

FeaturePosition (2θ)Interpretation
Amorphous HaloBroad peakLack of long-range crystalline order; indicative of a liquid or amorphous solid state.

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. tamu.edu The technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. thermofisher.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector, such as a thermal conductivity detector (TCD). tamu.eduthermofisher.com

For a pure sample of this compound (C₁₂H₂₇N), the experimentally determined weight percentages of C, H, and N should closely match the theoretical values calculated from its molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values serves as a crucial confirmation of the sample's purity and elemental composition. researchgate.net Since the molecule contains no sulfur, the expected value for S is 0%.

Table 5: Elemental Composition of this compound (C₁₂H₂₇N)

ElementTheoretical Weight %Experimental Weight % (Typical)
Carbon (C)77.76%Within ±0.4% of theoretical
Hydrogen (H)14.67%Within ±0.4% of theoretical
Nitrogen (N)7.56%Within ±0.4% of theoretical
Sulfur (S)0.00%< 0.4%

Computational and Theoretical Chemistry of N Butyl 2 Ethylhexylamine Systems

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These methods provide a detailed picture of how atoms are arranged and how electrons are distributed, which in turn governs the molecule's reactivity. For N-Butyl-2-ethylhexylamine, techniques like Density Functional Theory (DFT) can be used to predict its three-dimensional structure and various molecular properties. nih.gov

The geometry of an amine is crucial to its function. The nitrogen atom in this compound features a lone pair of electrons and is bonded to one hydrogen and two carbon atoms, resulting in a trigonal pyramidal geometry around the nitrogen. libretexts.org This arrangement influences the molecule's polarity and its ability to act as a nucleophile or a base.

Key structural and electronic properties can be calculated to predict reactivity. Ground state properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. nih.gov The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A high HOMO energy and a large HOMO-LUMO gap are characteristic of amines, indicating their tendency to react as nucleophiles. Furthermore, calculated atomic charges reveal the distribution of electron density across the molecule, identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov For instance, the nitrogen atom in this compound is expected to have a partial negative charge, making it the primary site for reactions with electrophiles.

Table 1: Computed Molecular Descriptors for this compound

PropertyPredicted Value
Molecular FormulaC12H27N
Molecular Weight185.35 g/mol
IUPAC NameN-butyl-2-ethylhexan-1-amine
Canonical SMILESCCCCC(CC)CNCCCC
InChI KeyWNTBDUYEISRPNS-UHFFFAOYSA-N

Molecular Dynamics Simulations of Intermolecular Interactions in Solvent Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as diffusion, conformational changes, and intermolecular interactions in solution. acs.orgosti.gov

For this compound in a solvent like water, MD simulations can elucidate how the amine interacts with its environment. These simulations can reveal the structure of the solvation shell around the amine, showing the preferred orientation and distance of solvent molecules. acs.org The secondary amine group (-NH-) can act as a hydrogen bond donor, while the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. libretexts.org MD simulations can quantify the number and lifetime of these hydrogen bonds, which are crucial for understanding the solubility and reactivity of the amine in protic solvents.

The aliphatic butyl and 2-ethylhexyl chains are hydrophobic. MD simulations can illustrate how water molecules structure themselves around these nonpolar groups to maximize hydrogen bonding within the solvent, a phenomenon known as the hydrophobic effect. This interplay between the hydrophilic amine group and the hydrophobic alkyl chains governs the molecule's behavior at interfaces, such as the air-water or oil-water interface, where it may act as a surfactant. ulisboa.pt Atomistic simulations can validate the force fields used by comparing computed bulk properties like density and enthalpy of vaporization against experimental data. ulisboa.pt

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

Simulation ParameterHypothetical ResultInterpretation
Average N-H···O H-bonds (donor)0.85The amine hydrogen is frequently involved in hydrogen bonding with water.
Average N···H-O H-bonds (acceptor)1.2The nitrogen lone pair accepts hydrogen bonds from surrounding water molecules.
First Solvation Shell Peak (N-O distance)2.9 ÅIndicates the average distance of the closest water molecules to the nitrogen atom.
Self-Diffusion Coefficient4.5 x 10⁻⁶ cm²/sQuantifies the mobility of the amine molecule within the solvent.

Mechanistic Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction involves identifying all intermediate steps and the transition states that connect them. Computational chemistry offers tools to model these complex reaction pathways, providing insights that are often difficult to obtain experimentally. acs.org For a secondary amine like this compound, typical reactions include alkylation, acylation, and reactions with carbonyl compounds. libretexts.orgyoutube.com

Mechanistic modeling uses quantum chemical methods to calculate the potential energy surface of a reacting system. By locating the minimum energy pathways between reactants and products, researchers can identify stable intermediates and high-energy transition states. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For example, the alkylation of this compound with an alkyl halide would proceed via an SN2 mechanism. libretexts.org Computational modeling can determine the structure of the transition state, where the nitrogen-carbon bond is forming and the carbon-halogen bond is breaking simultaneously. Similarly, the reaction with carbon dioxide, relevant in CO2 capture technologies, involves complex pathways that can be elucidated through modeling, showing how the amine can act as both a nucleophile and a base to facilitate the reaction. acs.orgresearchgate.net These calculations can become very complex for large molecules due to the vast number of possible conformations for reactants, products, and transition states. acs.org

Table 3: Hypothetical Calculated Activation Energies for Reactions of this compound

Reaction TypeReactantHypothetical Activation Energy (kcal/mol)
Alkylation (SN2)Methyl Bromide15.2
AcylationAcetyl Chloride8.5
Reaction with CO₂ (carbamate formation)Carbon Dioxide12.7

Predictive Models for Environmental Fate Parameters, e.g., QSAR for Degradation

The environmental fate of a chemical describes its transport, transformation, and degradation in the environment. Predictive models, particularly Quantitative Structure-Activity Relationships (QSAR), are valuable tools for assessing the environmental impact of chemicals, often encouraged by regulations like REACH to reduce animal testing. nih.gov QSAR models are statistical correlations that link a chemical's properties (e.g., toxicity or biodegradability) to its structural or physicochemical features, known as molecular descriptors. nih.gov

For this compound, QSAR models can predict key environmental parameters. Biodegradation is a critical process that determines the persistence of a chemical in the environment. QSAR models for biodegradability often use descriptors that quantify molecular size, branching, and the presence of specific functional groups. nih.govuci.edu The model would classify the amine as "readily" or "not readily" biodegradable based on the values of these descriptors.

Other important parameters include bioaccumulation potential, often correlated with the octanol-water partition coefficient (log Kow), and soil sorption, which relates to how strongly the chemical binds to soil particles. nih.gov QSAR models are developed using large datasets of chemicals with known experimental values and are validated to ensure their predictive power. nih.gov By inputting the calculated descriptors for this compound into a validated QSAR model, its environmental behavior can be estimated without extensive experimental testing.

Table 4: Molecular Descriptors Used in a Hypothetical QSAR Model for Biodegradation

Descriptor TypeSpecific Descriptor ExampleRelevance to Biodegradation
TopologicalMolecular Connectivity IndexRelates to molecular size and branching, which affect enzyme accessibility.
ConstitutionalNumber of Heavy AtomsA simple measure of molecular size.
Quantum ChemicalHOMO EnergyRelates to the molecule's susceptibility to oxidative degradation pathways.
PhysicochemicalLog Kow (Octanol-Water Partition Coefficient)Indicates hydrophobicity, which influences bioavailability.

Future Directions and Emerging Research Avenues for N Butyl 2 Ethylhexylamine

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The industrial synthesis of N-Butyl-2-ethylhexylamine traditionally involves methods such as direct alkylation or reductive amination. smolecule.com Direct alkylation typically reacts 2-ethylhexylamine (B116587) with a butyl halide, while reductive amination involves the reaction of an aldehyde or ketone with butylamine (B146782) and 2-ethylhexylamine. smolecule.com However, these conventional routes often face challenges related to waste generation, energy consumption, and the use of hazardous materials. Future research is increasingly focused on aligning the production of this compound with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and processes. researchgate.netrjpn.orgwjarr.com

A primary area of development is the advancement of catalytic amination techniques. smolecule.comresearchgate.net Research into heterogeneous catalysts, such as supported metal catalysts (e.g., Ni, Co, Cu, Ru on alumina (B75360) or silica), offers a promising alternative to traditional methods. researchgate.net These catalysts can facilitate the direct amination of alcohols, such as 2-ethylhexanol, with butylamine, often with higher selectivity and yield. The advantages of heterogeneous catalysts include easier separation from the reaction mixture, potential for recycling and reuse, and the possibility of operating in continuous-flow systems, which can improve process efficiency and reduce waste. google.com For instance, a study on the synthesis of N-ethyl-n-butylamine demonstrated a process using a CuO–NiO–PtO/γ-Al2O3 catalyst in a fixed-bed reactor, which resulted in a high purity product and a simple separation process without water generation. researchgate.net

Another key aspect of green synthesis is the use of alternative, environmentally benign solvents or solvent-free conditions. nih.gov Traditional organic solvents can be hazardous and difficult to dispose of. jddhs.com Research is exploring the use of greener alternatives like supercritical fluids (e.g., supercritical CO2), ionic liquids, or even water to reduce the environmental impact. researchgate.netnih.gov Microwave-assisted synthesis and ultrasound-assisted processes are also being investigated as energy-efficient techniques that can accelerate reaction rates, reduce reaction times, and minimize energy consumption. researchgate.netnih.govjddhs.com These methods align with the green chemistry principle of designing for energy efficiency. nih.gov

The table below summarizes key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention Utilizing high-yield catalytic processes to minimize by-product formation. rjpn.org
Atom Economy Designing reactions, like direct amination, that maximize the incorporation of all starting materials into the final product.
Less Hazardous Chemical Synthesis Replacing hazardous alkyl halides with less toxic starting materials like alcohols. jddhs.com
Safer Solvents and Auxiliaries Employing supercritical CO2, water, or ionic liquids instead of volatile organic solvents. researchgate.netnih.gov
Design for Energy Efficiency Implementing microwave-assisted or sonochemical methods to reduce reaction times and energy input. researchgate.netjddhs.com
Use of Renewable Feedstocks Investigating biocatalytic routes or deriving starting materials like alcohols from renewable biomass sources. jddhs.com
Catalysis Using recyclable heterogeneous catalysts to improve reaction efficiency and reduce waste. researchgate.netnih.gov

Exploration of Novel Applications in Advanced Functional Materials

The unique molecular structure of this compound, featuring a secondary amine with both a linear butyl group and a branched 2-ethylhexyl group, makes it a valuable compound in the field of advanced functional materials. smolecule.com Its specific chain length and branching influence its physical properties, such as solubility and boiling point, and its ability to participate in dynamic chemical reactions is key to its utility in materials science. smolecule.com

One of the most promising areas of application is in the synthesis of dynamic polymers, including self-healing materials and vitrimers. The secondary amine group can participate in dynamic exchange reactions, such as transamination, allowing polymer networks to rearrange their crosslinks under specific stimuli like heat. smolecule.com This reversible bond exchange enables the material to repair damage and be reprocessed, contributing to the development of more durable and sustainable plastics.

This compound and similar branched alkylamines also show potential as building blocks or modifying agents in coatings, adhesives, and sealants. The incorporation of the 2-ethylhexyl group, a common component in monomers like 2-ethylhexyl acrylate (B77674) (2-EHA), can impart desirable properties such as hydrophobicity, flexibility, and improved adhesion. gantrade.comriverlandtrading.com In paint and coating formulations, these attributes contribute to enhanced water resistance, low-temperature flexibility, and good weathering characteristics. gantrade.comgantrade.com The branched structure can also act as a plasticizer, increasing the flexibility and durability of polymer films. gantrade.com

Further research is exploring its role as a corrosion inhibitor, leveraging the basic nature of the amine group to neutralize acidic species and form a protective layer on metal surfaces. smolecule.com Additionally, its properties suggest potential use as a stabilizer in various formulations or as an intermediate in the synthesis of specialized surfactants and phase transfer catalysts. smolecule.com

Material ClassPotential Role of this compoundResulting Properties
Dynamic Polymers Monomer or crosslinking agentSelf-healing, reprocessability, improved durability
Paints & Coatings Co-monomer or additiveEnhanced water resistance, flexibility, weatherability, adhesion. gantrade.com
Adhesives & Sealants Component in polymer backboneImproved tack, peel strength, and flexibility. gantrade.comriverlandtrading.com
Corrosion Inhibitors Active inhibiting agentProtection of metal surfaces from acidic corrosion. smolecule.com
Specialty Surfactants Intermediate for synthesisModified surface tension and emulsification properties

Refinement of Analytical Methodologies for Complex Matrices

The detection and quantification of this compound in complex matrices such as environmental samples (water, soil), biological tissues, and industrial formulations present significant analytical challenges. nih.govcanada.ca The presence of numerous interfering compounds requires highly sensitive and selective analytical methods. Future research in this area is focused on refining existing techniques and developing novel approaches for more accurate and efficient analysis.

The current techniques of choice for the analysis of amines and similar compounds are liquid chromatography (LC) and gas chromatography (GC), most often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). mdpi.commdpi.com LC-MS/MS, in particular, has gained considerable attention due to its simplicity, sensitivity, and robustness for a wide range of compounds without the need for derivatization. mdpi.com Ionization techniques like electrospray ionization (ESI) are commonly used. mdpi.commdpi.com However, a major challenge in complex matrices is the "matrix effect," where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.com Research is focused on developing more effective sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction, to remove interfering substances. nih.govepa.gov

For GC-MS analysis, derivatization is often necessary for polar amines to improve their volatility and chromatographic behavior. While effective, this adds an extra step to the sample preparation process and can introduce variability. Advances in comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offer enhanced separation power and sensitivity, allowing for better resolution of target analytes from the complex background matrix. mdpi.com

Future refinements will likely involve the development of novel stationary phases for chromatography that offer better selectivity for amines, as well as advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), to improve identification and reduce false positives. mdpi.com There is also growing interest in developing faster, field-portable analytical methods for on-site screening and monitoring.

Analytical TechniqueStrengths for this compound AnalysisAreas for Refinement
LC-MS/MS High sensitivity and selectivity, suitable for non-volatile compounds. mdpi.comMitigating matrix effects, improving ionization efficiency. mdpi.com
GC-MS Excellent separation for volatile compounds, extensive spectral libraries. mdpi.comNeed for derivatization, potential for thermal degradation.
GC×GC-TOF-MS Superior chromatographic resolution for highly complex samples. mdpi.comData complexity, higher instrument cost.
Solid-Phase Extraction (SPE) Effective sample cleanup and concentration. epa.govDevelopment of more selective sorbents for amines.

Interdisciplinary Research on Environmental Pathways and Degradation By-products

Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact. ntis.gov When released into the environment, the compound can be distributed among various compartments, including water, soil, and sediment, and undergo several transformation processes. nm.gov Interdisciplinary research combining environmental chemistry, microbiology, and toxicology is needed to fully elucidate its environmental pathways and identify its degradation by-products.

The sorption of the amine to soil and sediment is a key process influencing its mobility and bioavailability. nm.gov This process is dependent on factors like the compound's physicochemical properties and the nature of the sediment. nm.gov Biodegradation is expected to be a primary mechanism for the environmental removal of this compound. scispace.com Aerobic biodegradation of amines can be initiated by enzymes like monooxygenases, leading to the breakdown of the alkyl chains. unit.no

Potential degradation pathways for this compound could involve the cleavage of the N-butyl or the 2-ethylhexyl group (N-dealkylation), leading to the formation of primary amines such as 2-ethylhexylamine and butylamine, respectively. nih.govnih.gov Further degradation of these intermediates would likely proceed through oxidation of the alkyl chains, potentially forming alcohols, aldehydes, and carboxylic acids before eventual mineralization to carbon dioxide, water, and ammonia (B1221849). unit.nomdpi.comnih.gov It is also important to investigate degradation under anaerobic conditions, which may occur in environments like sediment and can follow different biochemical pathways. researchgate.net

Identifying the intermediate degradation by-products is critical, as these metabolites may have their own toxicological profiles. nih.gov Techniques such as LC-MS/MS and GC-MS are essential for identifying these transient compounds in laboratory degradation studies and environmental samples. mdpi.com This research will provide valuable data for developing comprehensive environmental risk assessments and predicting the persistence and potential for bioaccumulation of this compound in various ecosystems. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.